molecular formula C11H12O4 B14628374 2-(Acetyloxy)-4-ethylbenzoic acid CAS No. 58138-61-7

2-(Acetyloxy)-4-ethylbenzoic acid

Cat. No.: B14628374
CAS No.: 58138-61-7
M. Wt: 208.21 g/mol
InChI Key: VUMQGYMRWFNKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(acetyloxy)-4-ethyl-, also known as acetylsalicylic acid, is a widely recognized compound with significant historical and contemporary relevance. It is a derivative of benzoic acid and is characterized by the presence of an acetyloxy group and an ethyl group attached to the benzene ring. This compound is known for its medicinal properties and is commonly used as an analgesic, anti-inflammatory, and antipyretic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-4-ethyl-, typically involves the acetylation of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and the addition of water to precipitate the product. The product is then purified through recrystallization from ethanol-water mixtures .

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-4-ethyl-, follows a similar synthetic route but is optimized for large-scale operations. The process involves the continuous feeding of salicylic acid and acetic anhydride into a reactor, with sulfuric acid as a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-4-ethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-4-ethyl-, has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethyl-, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its analgesic, anti-inflammatory, and antipyretic effects .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The precursor to benzoic acid, 2-(acetyloxy)-4-ethyl-, with similar anti-inflammatory properties but more irritating to the stomach lining.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure and mechanism of action.

    Naproxen: An NSAID with a longer duration of action compared to benzoic acid, 2-(acetyloxy)-4-ethyl-.

Uniqueness

Benzoic acid, 2-(acetyloxy)-4-ethyl-, is unique due to its ability to irreversibly inhibit COX-1, providing a prolonged antiplatelet effect, which is beneficial in preventing cardiovascular events .

Properties

CAS No.

58138-61-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetyloxy-4-ethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-8-4-5-9(11(13)14)10(6-8)15-7(2)12/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

VUMQGYMRWFNKAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.